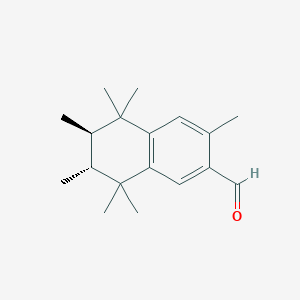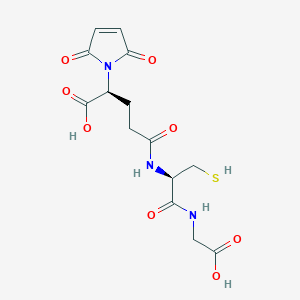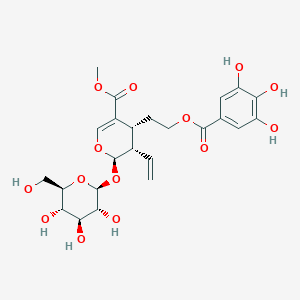![molecular formula C17H16ClIN2O2 B238366 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CI-MPRB and has a molecular formula of C18H18ClIN2O2. It has a molecular weight of 468.7 g/mol and is a white crystalline powder.
Mécanisme D'action
The mechanism of action of 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have biochemical and physiological effects on cancer cells. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells. These effects may be due to the compound's ability to interact with specific proteins or enzymes within the cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it has been shown to have anticancer properties. This makes it a potentially useful tool for studying the growth and proliferation of cancer cells. However, one limitation of using this compound is that its mechanism of action is not fully understood. This may make it difficult to interpret the results of experiments that use this compound.
Orientations Futures
There are several future directions for research involving 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with specific proteins or enzymes within cancer cells. Another direction is to study its potential use as a diagnostic tool for cancer. Additionally, it may be useful to study the compound's effects on other types of cancer cells and to investigate its potential use in combination with other anticancer drugs. Finally, it may be beneficial to study the compound's toxicity and pharmacokinetics in animal models to assess its potential for use in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 2-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide has been studied for its potential applications in scientific research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a diagnostic tool for cancer.
Propriétés
Nom du produit |
2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C17H16ClIN2O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
2-chloro-5-iodo-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16ClIN2O2/c18-14-6-5-12(19)11-13(14)17(22)20-15-3-1-2-4-16(15)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Clé InChI |
HONPLJSQOWHPCT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl |
SMILES canonique |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)


![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)

![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)

![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)